molecular formula C19H16N4O4S B2981086 N-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021061-47-1

N-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No.: B2981086
CAS No.: 1021061-47-1
M. Wt: 396.42
InChI Key: XTCMLYPKZNJDRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a synthetic heterocyclic compound featuring a pyridazine core substituted with a thioether-linked 2-((4-acetylphenyl)amino)-2-oxoethyl group at position 6 and a furan-2-carboxamide moiety at position 2. Its molecular formula is inferred as C₂₀H₁₇N₅O₄S (molecular weight ~443.45 g/mol), based on structurally analogous compounds in the literature .

Properties

IUPAC Name

N-[6-[2-(4-acetylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c1-12(24)13-4-6-14(7-5-13)20-17(25)11-28-18-9-8-16(22-23-18)21-19(26)15-3-2-10-27-15/h2-10H,11H2,1H3,(H,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCMLYPKZNJDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide, a compound of interest in medicinal chemistry, has demonstrated significant biological activity across various studies. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The compound has the following molecular formula:

  • Molecular Formula : C26H25N3O6S
  • Molar Mass : 507.56 g/mol

Structural Characteristics

The compound features a pyridazine moiety linked to a furan-2-carboxamide, which is crucial for its biological activity. The presence of the acetylphenyl and thioether groups enhances its pharmacological properties.

Antitumor Activity

Recent studies indicate that compounds similar to this compound exhibit potent antitumor effects. For instance, thiazole derivatives have been shown to possess significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL in different assays .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µg/mL)
Compound 1A-4311.61 ± 1.92
Compound 2Jurkat1.98 ± 1.22

The antitumor activity is often attributed to the compound's ability to interact with specific proteins involved in cell proliferation and apoptosis. For example, molecular dynamics simulations suggest that the compound may interact with Bcl-2 proteins through hydrophobic contacts, which are essential for its cytotoxic effects .

Anti-inflammatory Properties

In addition to its antitumor effects, the compound has shown promising anti-inflammatory activity. Research indicates that derivatives of similar structures can inhibit pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages .

Table 2: Anti-inflammatory Activity of Related Compounds

CompoundInflammatory MarkerIC50 (µM)
Compound ATNF-α0.96
Compound BIL-611.14

Anticonvulsant Activity

Certain derivatives have also been evaluated for their anticonvulsant properties. The structure-activity relationship (SAR) studies indicate that modifications in the phenyl ring can significantly enhance anticonvulsant efficacy .

Study 1: Synthesis and Evaluation

A recent study focused on synthesizing novel derivatives based on the core structure of this compound and evaluating their biological activities. The results demonstrated enhanced potency against various cancer cell lines compared to existing treatments.

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins involved in tumor growth and inflammation pathways. These studies reveal promising interactions that could lead to the development of new therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with several classes of molecules, including pyridazine/pyrimidine derivatives, thioether-linked carboxamides, and substituted furan-containing analogs. Below is a systematic comparison:

Pyridazine/Pyrimidine Derivatives

  • 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one (2d) Molecular Formula: C₁₉H₁₆N₄O₄S Key Features: Pyrimidin-4(3H)-one core with a nitro-substituted phenyl group and p-tolylamino substituent. Properties: Higher melting point (227.6–228.6 °C) and yield (83.9%) compared to furan-containing analogs.
  • 6-((4-Methoxyphenyl)amino)-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one (2e) Molecular Formula: C₁₉H₁₆N₄O₅S Key Features: Methoxy group at the 4-position of the phenylamino substituent. Properties: Reduced melting point (217.1–217.3 °C) compared to 2d, likely due to increased steric hindrance from the methoxy group .

The furan-2-carboxamide group may confer improved bioavailability over nitro- or methoxy-substituted analogs .

Furan-2-Carboxamide Derivatives

  • N-(5-Phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5) Molecular Formula: C₁₃H₉N₃O₃ Key Features: 1,3,4-Oxadiazole ring linked to furan-2-carboxamide.
  • N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Molecular Formula: C₁₈H₁₇N₃O₄S Key Features: Thiazole ring instead of pyridazine; 3-methoxybenzyl substituent. Properties: Molecular weight 371.4 g/mol; likely exhibits reduced steric bulk compared to the target compound .

Comparison with Target Compound :
The thiazole and oxadiazole analogs lack the pyridazine-thioether linkage, which may diminish their ability to interact with pyridazine-specific enzymes or receptors. The 4-acetylphenyl group in the target compound could enhance target selectivity over the 3-methoxybenzyl group in the thiazole analog .

Dihydropyridine Derivatives

  • 6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ257) Molecular Formula: C₂₈H₂₂BrN₅O₄S Key Features: Dihydropyridine core with bromophenyl and furyl substituents. Properties: Structural complexity may limit metabolic stability compared to simpler pyridazine derivatives .

Comparison with Target Compound :
The dihydropyridine core in AZ257 is redox-active, whereas the pyridazine ring in the target compound is aromatic and less prone to metabolic oxidation. This difference could influence their respective pharmacokinetic profiles .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyridazine 4-Acetylphenyl, furan-2-carboxamide ~443.45 High potential for H-bonding
2d Pyrimidin-4(3H)-one 4-Nitrophenyl, p-tolylamino 397.10 High melting point, electrophilic
a5 1,3,4-Oxadiazole Phenyl, furan-2-carboxamide 255.23 Insecticidal activity
AZ257 Dihydropyridine Bromophenyl, furyl, 2-methoxyphenyl 604.47 Redox-active, complex structure
Thiazole Analog Thiazole 3-Methoxybenzyl, furan-2-carboxamide 371.40 Lower steric bulk

Research Findings and Implications

  • Structural Advantages: The pyridazine-thioether linkage in the target compound may offer superior enzymatic resistance compared to pyrimidinone or dihydropyridine cores .
  • Bioactivity Potential: Analogous furan-2-carboxamide derivatives exhibit insecticidal and receptor-binding activities, suggesting the target compound could be optimized for similar applications .

References Molecules 2015, 20, 16419–16434. Design, Synthesis, and Toxicological Activities of Novel Insect Growth Regulators. Structural Analysis of Dihydropyridine Derivatives. Pharmacological and Structural Data on Thiazole Analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.